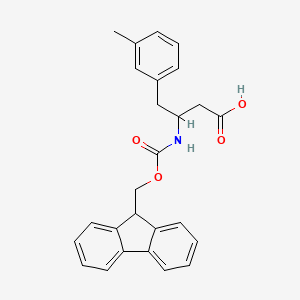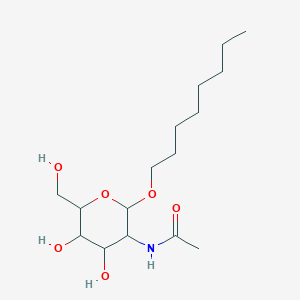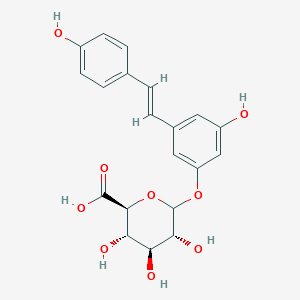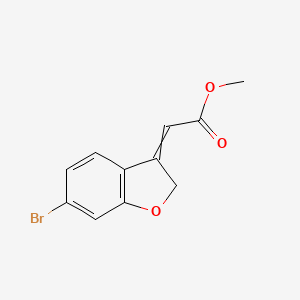![molecular formula C33H41N3O14 B13401421 N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)
N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Acetylamino)-2-deoxy-6-O-] is a compound that belongs to the class of acylaminosugars. These compounds are characterized by the presence of an acyl group attached to an amino sugar. The specific structure and properties of N-[2-(Acetylamino)-2-deoxy-6-O-] make it significant in various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetylamino)-2-deoxy-6-O-] typically involves the acetylation of amino sugars. One common method is the reaction of amino sugars with acetic anhydride in an aqueous medium. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C . Another method involves the electrochemical decarboxylation of N-acetylamino malonic acid derivatives under Hofer-Moest reaction conditions .
Industrial Production Methods
Industrial production of N-[2-(Acetylamino)-2-deoxy-6-O-] often employs large-scale acetylation processes using acetic anhydride. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Acetylamino)-2-deoxy-6-O-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: N-[2-(Acetylamino)-2-deoxy-6-O-] can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(Acetylamino)-2-deoxy-6-O-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its role in cellular processes and as a component of glycoproteins.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: N-[2-(Acetylamino)-2-deoxy-6-O-] is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of N-[2-(Acetylamino)-2-deoxy-6-O-] involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving glycosylation and acetylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylgalactosamine: Similar to N-Acetylglucosamine but with different stereochemistry.
Glucosamine: A precursor in the biochemical synthesis of glycosylated proteins and lipids.
Uniqueness
N-[2-(Acetylamino)-2-deoxy-6-O-] is unique due to its specific structural features and the presence of an acyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C33H41N3O14 |
|---|---|
Poids moléculaire |
703.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(35-15(2)37)30(50-22)36(21(31(44)45)11-23(34)38)33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H2,34,38)(H,35,37)(H,44,45)/t14-,21-,22+,24+,25+,26+,27+,28+,29-,30+,32+/m0/s1 |
Clé InChI |
YEAQGHRUPNCEGG-RTGGAPMPSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)N(C(CC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)
![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)




![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
